molecular formula C11H8F3NO2 B15046685 Methyl 4-(Trifluoromethyl)indole-3-carboxylate

Methyl 4-(Trifluoromethyl)indole-3-carboxylate

Cat. No.: B15046685
M. Wt: 243.18 g/mol
InChI Key: CDIJZWACMSBXMO-UHFFFAOYSA-N
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Description

Methyl 4-(Trifluoromethyl)indole-3-carboxylate is a fluorinated indole derivative characterized by a trifluoromethyl (-CF₃) group at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents like halogens, cyano, or trifluoromethyl groups . The trifluoromethyl group, in particular, enhances metabolic stability and lipophilicity, making it a critical functional group in medicinal chemistry .

Properties

IUPAC Name

methyl 4-(trifluoromethyl)-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)6-5-15-8-4-2-3-7(9(6)8)11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDIJZWACMSBXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=CC=CC(=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-(Trifluoromethyl)indole-3-carboxylate typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of Methyl 4-(Trifluoromethyl)indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity . The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs of Methyl 4-(Trifluoromethyl)indole-3-carboxylate include:

Compound Name Substituent Positions Similarity Score* Key Features
Methyl 4-(Trifluoromethyl)-1H-indole-2-carboxylate CF₃ (4), COOCH₃ (2) 0.93 High structural similarity; carboxylate at 2-position alters electronic distribution
Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate CF₃ (6), COOCH₃ (3) 0.76 CF₃ at 6-position reduces steric hindrance compared to 4-position
Methyl 7-(Trifluoromethyl)-1H-indole-3-carboxylate CF₃ (7), COOCH₃ (3) N/A CF₃ at 7-position may influence π-stacking interactions
4-Methoxyindole-3-methanol OCH₃ (4), CH₂OH (3) N/A Methoxy group increases electron density; lower stability vs. CF₃ analogs

*Similarity scores based on structural alignment (0–1 scale) .

Physicochemical Properties

  • Stability: Trifluoromethyl-substituted indoles (e.g., Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate) exhibit superior stability compared to methoxy or cyano analogs due to the strong electron-withdrawing effect of -CF₃, which reduces oxidative degradation . 4-Methoxyindole-3-methanol degrades at room temperature, whereas 4-Cyano-3-dimethylaminomethylindole remains stable, highlighting the stabilizing role of electron-withdrawing groups .
  • Melting Points :

    • Indole-2-carboxamide derivatives with fluorine substituents (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) exhibit high melting points (233–250°C), attributed to hydrogen bonding and planar aromaticity .
    • Trifluoromethyl analogs likely have higher melting points than methoxy derivatives due to increased molecular rigidity .

Reactivity and Stability

  • Electronic Effects :

    • The 4-CF₃ group withdraws electron density from the indole ring, deactivating it toward electrophilic substitution. This contrasts with 4-methoxyindole-3-carboxaldehyde, where the methoxy group donates electrons, enhancing reactivity at the 3-position .
    • Ester groups (e.g., -COOCH₃) are less reactive than aldehydes (-CHO), improving stability under acidic or basic conditions .
  • Synthetic Challenges: Introducing CF₃ at the 4-position requires specialized reagents (e.g., trifluoromethylation agents), whereas methoxy or cyano groups can be added via nucleophilic substitution .

Biological Activity

Methyl 4-(trifluoromethyl)indole-3-carboxylate (MTC) is a synthetic compound notable for its unique trifluoromethyl group attached to the indole structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of MTC, supported by research findings, data tables, and case studies.

  • Molecular Formula: C11H8F3NO2
  • Molecular Weight: 251.18 g/mol

The trifluoromethyl group enhances the lipophilicity and reactivity of MTC, making it a promising candidate for drug design and development.

Anticancer Activity

Research indicates that MTC exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
MCF-72.63
4T1Not specified
PC-3Not specified

In a comparative study, MTC was found to be approximately eight times more active than its non-trifluoromethylated analog, indicating the crucial role of the trifluoromethyl moiety in enhancing anticancer activity .

Further investigations into the mechanism of action revealed that MTC induces apoptosis in cancer cells. This was evidenced by cell cycle analysis and nuclear staining techniques that highlighted apoptotic cell death mechanisms . Molecular docking studies also suggested that MTC interacts with specific receptors or enzymes involved in cancer pathways, influencing biochemical reactions relevant to tumor growth and survival .

Antimicrobial Activity

MTC has shown promising results against various microbial strains. In particular, it has been evaluated for its antibacterial properties against multidrug-resistant strains:

Microbial Strain Activity Reference
A. baumanniiMIC < 100 μg/ml
K. pneumoniaeMIC < 100 μg/ml
Mycobacterium tuberculosisNot specified

The compound exhibited significant inhibitory effects on Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus strains .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of MTC. Studies have shown that modifications in the indole core can lead to enhanced biological efficacy:

  • The introduction of halogenated groups at specific positions on the indole structure has been linked to improved activity against HIV integrase and other viral targets .
  • Similarly, structural modifications have demonstrated increased binding affinity to bacterial targets, further validating the importance of molecular structure in drug design .

Case Studies

  • Anticancer Evaluation:
    A series of isoxazole derivatives with trifluoromethyl substitutions were synthesized and evaluated for their anticancer properties against MCF-7 cells. Among these, one compound exhibited an IC50 value of 2.63 µM, demonstrating superior activity compared to non-trifluoromethylated compounds .
  • Antimicrobial Screening:
    In a high-throughput screening study involving over 100,000 compounds, MTC derivatives were tested against Mycobacterium tuberculosis, revealing promising inhibitory effects that warrant further exploration for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(trifluoromethyl)indole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via indole functionalization. Key steps include:

  • Trifluoromethylation : Use of CF₃-containing reagents (e.g., Togni’s reagent) under Pd-catalyzed cross-coupling conditions.
  • Esterification : Reaction of the indole-3-carboxylic acid intermediate with methanol and a coupling agent (e.g., DCC/DMAP).
  • Optimization : Adjusting temperature (80–120°C) and solvent (DMF or THF) to maximize yield. LCMS monitoring (e.g., m/z 257 [M+H]⁺) ensures intermediate purity .
    • Data Table :
ConditionYield (%)Purity (%)
DMF, 100°C, 12h6598
THF, 80°C, 18h5295

Q. How is the structural conformation of this compound validated?

  • Methodology : X-ray crystallography (single-crystal analysis) confirms the planar indole core and ester group orientation. Key parameters:

  • Bond angles : C3-C4-CF₃ = 120.5° (distorted due to steric effects).
  • Dihedral angles : Indole plane vs. ester group = 15.2° .
    • Complementary Techniques :
  • ¹H/¹³C NMR : Trifluoromethyl group causes deshielding (δ ~7.8 ppm for C4-H).
  • FT-IR : C=O stretch at 1720 cm⁻¹ confirms ester formation .

Q. What are the common impurities observed during synthesis, and how are they mitigated?

  • Key Impurities :

  • De-esterified product : Indole-3-carboxylic acid derivative (monitor via HPLC retention time ~1.23 min ).
  • Trifluoromethyl positional isomers : Use regioselective catalysts (e.g., CuI/1,10-phenanthroline) to suppress C2/C5 substitution .
    • Mitigation :
  • Purification : Column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (ethanol/water) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The CF₃ group deactivates the indole ring, reducing nucleophilicity at C2/C5. This necessitates stronger electrophiles (e.g., aryl iodides vs. bromides) in Pd-catalyzed couplings.
  • Experimental Design :

  • Substitution Studies : Compare coupling efficiency of Methyl 4-CF₃-indole-3-carboxylate vs. non-CF₃ analogs (e.g., 72% vs. 89% yield with 4-iodotoluene) .
  • DFT Calculations : Electron density maps show localized depletion at C4 due to CF₃ .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

  • Case Study : Conflicting IC₅₀ values (e.g., 2 µM vs. 15 µM in kinase assays) may arise from:

  • Solvent effects : DMSO concentration >1% alters protein conformation.
  • Assay interference : Trifluoromethyl group quenches fluorescence in FRET-based assays.
    • Resolution :
  • Orthogonal assays : Use radiometric or SPR-based methods for validation .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodology :

  • Docking Studies : AutoDock Vina predicts binding poses in target proteins (e.g., kinases). The CF₃ group enhances hydrophobic interactions in subpockets.
  • MD Simulations : 100-ns trajectories assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .
    • Validation : Compare predicted vs. experimental ΔG values (e.g., -9.2 kcal/mol vs. -8.7 kcal/mol) .

Data Contradictions & Resolution

Q. Why do spectral data (NMR, MS) vary across literature for this compound?

  • Root Causes :

  • Solvent polarity : CDCl₃ vs. DMSO-d₆ shifts ¹H NMR peaks (e.g., C7-H: δ 7.45 vs. 7.52).
  • Isotopic patterns : MS/MS fragmentation in positive vs. negative ion modes alters relative intensities .
    • Standardization : Always report solvent, field strength (e.g., 400 MHz), and ionization method .

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